molecular formula C14H11ClOSe B14287147 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one CAS No. 125731-66-0

2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one

Cat. No.: B14287147
CAS No.: 125731-66-0
M. Wt: 309.66 g/mol
InChI Key: PNKXYIAQAAHXIM-UHFFFAOYSA-N
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Description

2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one is a ketone derivative featuring a chlorine atom, a phenyl group, and a phenylselanyl (PhSe) group attached to the ethanone backbone. The compound’s unique structure combines halogen and chalcogen substituents, making it a candidate for studying electronic, steric, and reactivity effects.

Properties

CAS No.

125731-66-0

Molecular Formula

C14H11ClOSe

Molecular Weight

309.66 g/mol

IUPAC Name

2-chloro-1-phenyl-2-phenylselanylethanone

InChI

InChI=1S/C14H11ClOSe/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H

InChI Key

PNKXYIAQAAHXIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Cl)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one typically involves the reaction of phenylselenyl chloride with a suitable precursor. One common method is the reaction of phenylselenyl chloride with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxides, while substitution of the chlorine atom can produce a variety of substituted ethanone derivatives .

Scientific Research Applications

2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one exerts its effects involves the interaction of the selenium atom with biological targets. Selenium is known to participate in redox reactions and can modulate the activity of enzymes such as glutathione peroxidase. The compound may also interact with cellular thiols, leading to the formation of seleno-sulfide bonds and affecting cellular redox balance .

Comparison with Similar Compounds

Substituent Effects: Chalcogen Variation (S vs. Se)

The substitution of sulfur with selenium significantly alters electronic and steric properties:

  • Covalent Radii : Selenium (1.20 Å) is larger than sulfur (1.05 Å), increasing steric bulk and bond length (C–Se ≈ 1.98 Å vs. C–S ≈ 1.81 Å) .
  • Electronegativity: Selenium’s lower electronegativity (2.55 vs.
  • Reactivity : The C–Se bond is more labile than C–S, favoring nucleophilic substitution or radical reactions.

Example Analog :

  • 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (Ki = 22.13 nM for AChE inhibition ): Replacing thio (-S-) with selanyl (-Se-) may modulate enzyme binding affinity due to selenium’s larger size and redox activity.

Halogen and Aryl Substitutions

Variations in halogen (Cl, Br) and aryl groups influence reactivity and crystallinity:

  • 2-Bromo-1-(substituted phenyl)ethan-1-one (): Bromine’s higher leaving-group ability compared to chlorine accelerates nucleophilic substitution.
  • 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one (): The pyrrole ring introduces hydrogen-bonding motifs, affecting crystal packing and solubility.

Table 1: Key Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituents Notable Properties Reference
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one C₁₄H₁₁ClOSe 309.65 Ph, PhSe, Cl Hypothetical: Enhanced redox activity
1-(4-Hydroxyphenyl)-2-(thiazol-2-ylthio)ethan-1-one C₁₁H₉NO₂S₂ 267.33 4-OH-Ph, thiazole-S AChE inhibitor (Ki = 22.13 nM)
2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one C₆H₅ClNO 154.56 Pyrrole, Cl Crystalline (X-ray resolved)
2-Chloro-1-(4-hydroxyphenyl)ethan-1-one C₈H₇ClO₂ 170.59 4-OH-Ph, Cl High solubility in polar solvents

Crystallographic and Solubility Trends

  • Crystal Packing: highlights hydrogen bonding in pyrrole-substituted ethanones. The selanyl group’s bulkiness may disrupt such interactions, reducing melting points compared to sulfur analogs.
  • Solubility : Hydroxyl-substituted derivatives (e.g., 2-chloro-1-(4-hydroxyphenyl)ethan-1-one) show higher aqueous solubility due to H-bonding .

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